molecular formula C17H32GdN4O7 B13817840 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium

2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium

Cat. No.: B13817840
M. Wt: 561.7 g/mol
InChI Key: ZGFNGGUWNROSAD-UHFFFAOYSA-N
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Description

2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium, also known as gadoteric acid, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). This compound is a complex of gadolinium with a macrocyclic ligand, which enhances its stability and reduces the risk of releasing free gadolinium ions, which can be toxic.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium involves the complexation of gadolinium ions with a macrocyclic ligand. The ligand is typically synthesized through a multi-step process that includes the formation of the macrocyclic ring and the introduction of carboxymethyl and hydroxypropyl groups. The final step involves the addition of gadolinium ions to form the complex.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control to ensure it meets the required standards for medical use.

Chemical Reactions Analysis

Types of Reactions: 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The complexation reaction typically involves gadolinium chloride or gadolinium nitrate as the source of gadolinium ions. The reaction is carried out in an aqueous solution, often at elevated temperatures to facilitate the formation of the complex.

Major Products: The major product of the reaction is the gadolinium complex, which is isolated and purified for use as a contrast agent in MRI.

Scientific Research Applications

2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying complexation reactions and the behavior of gadolinium complexes. In biology and medicine, it is used as a contrast agent in MRI to enhance the visibility of internal structures, aiding in the diagnosis of various conditions.

Mechanism of Action

The primary mechanism of action of 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium is its ability to enhance the contrast of images in MRI. The gadolinium ion has paramagnetic properties, which affect the relaxation times of nearby water protons, leading to enhanced image contrast. The macrocyclic ligand stabilizes the gadolinium ion, preventing its release and reducing toxicity.

Comparison with Similar Compounds

Similar compounds include other gadolinium-based contrast agents such as gadopentetate dimeglumine and gadobutrol. Compared to these compounds, 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium offers enhanced stability due to its macrocyclic structure, reducing the risk of gadolinium release and associated toxicity.

List of Similar Compounds:
  • Gadopentetate dimeglumine
  • Gadobutrol
  • Gadoteridol
  • Gadoversetamide

Properties

Molecular Formula

C17H32GdN4O7

Molecular Weight

561.7 g/mol

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium

InChI

InChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);

InChI Key

ZGFNGGUWNROSAD-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O.[Gd]

Origin of Product

United States

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